3-bromo-4-methoxy-N-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methoxy-N-methylaniline hydrochloride is an organic compound with the molecular formula C8H11BrClNO. It is a derivative of aniline, featuring a bromine atom at the third position, a methoxy group at the fourth position, and a methyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-methylaniline hydrochloride typically involves multiple steps. One common method starts with the bromination of 4-methoxyaniline to introduce the bromine atom at the third position. This is followed by methylation of the amine group to form N-methyl-4-methoxyaniline. Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron compounds are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-4-methoxy-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methylaniline: Lacks the methoxy group, which can affect its reactivity and applications.
4-bromo-3-methylaniline: The position of the bromine and methyl groups is reversed, leading to different chemical properties.
3-methoxy-N-methylaniline: Lacks the bromine atom, which can influence its reactivity in substitution reactions.
Properties
CAS No. |
2694728-91-9 |
---|---|
Molecular Formula |
C8H11BrClNO |
Molecular Weight |
252.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.